1,2,4-benzotriazin-3-amine 2-oxide
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Overview
Description
1,2,4-benzotriazin-3-amine 2-oxide is a heterocyclic compound known for its significant role in various scientific fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1,2,4-benzotriazine 2-oxide typically involves the oxidation of 3-amino-1,2,4-benzotriazine. One common method includes the use of hydrogen peroxide in the presence of acetic acid, which facilitates the formation of the 2-oxide derivative . Another approach involves the use of peracids or other oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of 3-amino-1,2,4-benzotriazine 2-oxide often employs large-scale oxidation processes using hydrogen peroxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-benzotriazin-3-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using strong oxidizing agents.
Reduction: Reduction to the corresponding amine or other lower oxidation state derivatives.
Substitution: Nucleophilic substitution reactions at the amino group or other reactive sites on the benzotriazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzotriazine derivatives.
Scientific Research Applications
1,2,4-benzotriazin-3-amine 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-1,2,4-benzotriazine 2-oxide involves its selective activation under hypoxic conditions, commonly found in solid tumors. The compound undergoes a one-electron reduction to form a free radical species, which interacts with DNA to produce single- and double-strand breaks, leading to cell death . This hypoxia-selective cytotoxicity is mediated by the enzymatic reduction of the compound in low-oxygen environments .
Comparison with Similar Compounds
Tirapazamine: A well-known hypoxia-activated prodrug with similar structural features and mechanism of action.
SN30000: A second-generation benzotriazine-N-oxide hypoxia-activated prodrug with enhanced properties.
Uniqueness: 1,2,4-benzotriazin-3-amine 2-oxide is unique due to its specific structural configuration, which allows for selective activation under hypoxic conditions. This property makes it particularly effective in targeting hypoxic tumor cells, distinguishing it from other compounds with similar applications .
Properties
CAS No. |
27238-43-3 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15g/mol |
IUPAC Name |
2-hydroxy-1,2,4-benzotriazin-3-imine |
InChI |
InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)10-11(7)12/h1-4,8,12H |
InChI Key |
YMOOFVIWAQIKTB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=N)N(N=C2C=C1)O |
Canonical SMILES |
C1=CC2=NC(=N)N(N=C2C=C1)O |
Origin of Product |
United States |
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